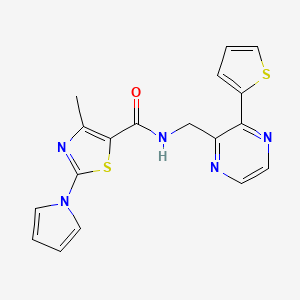
N-(4-(3-(吡啶-3-氧基)氮杂环丁烷-1-羰基)苯基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It is a targeted therapy used for the treatment of non-small cell lung cancer (NSCLC) patients who have developed resistance to first-generation EGFR TKIs.
科学研究应用
Cancer Therapeutics
This compound shows promise in the field of cancer treatment due to its structural similarity to molecules that exhibit anti-cancer properties. For instance, compounds with pyridinyl and azetidine groups have been studied for their ability to inhibit tyrosine kinases, which are enzymes that can be overactive in cancer cells . By inhibiting these enzymes, such compounds can potentially stop the proliferation of cancer cells.
Angiogenesis Inhibition
Angiogenesis, the formation of new blood vessels, is a crucial process in tumor growth and metastasis. Derivatives of this compound have been shown to possess anti-angiogenic properties, which means they can inhibit the growth of new blood vessels, thereby restricting the supply of nutrients to tumors . This application is particularly relevant in the development of new cancer treatments.
DNA Interaction Studies
The interaction with DNA is a key area of research for any compound with potential therapeutic uses. Some derivatives of this compound have demonstrated the ability to bind with DNA and even cleave it, which could be harnessed in the development of drugs that target cancer cells at the genetic level .
Synthetic Methodology Development
The synthesis of this compound involves interesting chemistry that can contribute to the development of new synthetic methodologies. For example, the use of magnesium oxide nanoparticles as catalysts in the synthesis of related compounds opens up new avenues for more efficient and environmentally friendly chemical processes .
Structural Biology
The detailed structural analysis of compounds like N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide can reveal how they interact with biological targets. Single-crystal X-ray diffraction studies, for example, can elucidate the binding modes of such compounds with proteins, contributing to the design of more effective drugs .
属性
IUPAC Name |
N-[4-(3-pyridin-3-yloxyazetidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-12(21)19-14-6-4-13(5-7-14)17(22)20-10-16(11-20)23-15-3-2-8-18-9-15/h2-9,16H,10-11H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCEAOUOCSGSHBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-(pyridin-3-yloxy)azetidine-1-carbonyl)phenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]propanamide](/img/structure/B2876530.png)

![(Z)-N-(6-bromo-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-phenylpropanamide](/img/structure/B2876534.png)
![Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B2876536.png)

![Methyl 4-(6-(3-methoxyphenyl)imidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2876538.png)
![1-ethyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2876540.png)
![4-chlorobenzyl {5-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl sulfide](/img/structure/B2876542.png)

![4-{[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)carbonyl]amino}benzoic acid](/img/structure/B2876545.png)


